molecular formula C8H6Br2Cl2 B11957986 Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- CAS No. 89244-52-0

Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-

Cat. No.: B11957986
CAS No.: 89244-52-0
M. Wt: 332.84 g/mol
InChI Key: UOIQDWZPSSWHOS-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dichloro-3,6-dimethylbenzene is an organic compound with the molecular formula C8H6Br2Cl2 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by bromine atoms, and those at positions 2 and 5 are replaced by chlorine atoms, while the hydrogen atoms at positions 3 and 6 are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-dichloro-3,6-dimethylbenzene can be synthesized through a multi-step process involving the bromination and chlorination of 3,6-dimethylbenzene. The typical synthetic route involves:

    Bromination: The introduction of bromine atoms into the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: The introduction of chlorine atoms into the benzene ring. This can be achieved using chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene typically involves large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-dichloro-3,6-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Products include derivatives with different functional groups such as hydroxyl, amino, or alkoxy groups.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include hydrogenated derivatives with fewer halogen atoms.

Scientific Research Applications

1,4-Dibromo-2,5-dichloro-3,6-dimethylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies of halogenated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene involves its interaction with molecular targets through its halogen and methyl groups. The bromine and chlorine atoms can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s reactivity and binding affinity with various molecular targets, influencing its overall chemical and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Lacks the chlorine atoms present in 1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene.

    1,4-Dichloro-2,5-dimethylbenzene: Lacks the bromine atoms present in 1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene.

    1,4-Dibromo-2,5-dichlorobenzene: Lacks the methyl groups present in 1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene.

Uniqueness

1,4-Dibromo-2,5-dichloro-3,6-dimethylbenzene is unique due to the presence of both bromine and chlorine atoms along with methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules, making it valuable for various applications in research and industry.

Properties

CAS No.

89244-52-0

Molecular Formula

C8H6Br2Cl2

Molecular Weight

332.84 g/mol

IUPAC Name

1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene

InChI

InChI=1S/C8H6Br2Cl2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3

InChI Key

UOIQDWZPSSWHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Cl)C)Br)Cl

Origin of Product

United States

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